

Spectroscopic Profile of 2,2-Dimethylpentanal: An In-depth Technical Guide

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Compound of Interest

Compound Name: 2,2-Dimethylpentanal

Cat. No.: B085100

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,2-Dimethylpentanal** (CAS No. 14250-88-5), a saturated aliphatic aldehyde. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document collates data from nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), offering insights into the molecule's structural features.

Chemical Structure and Physical Properties

2,2-Dimethylpentanal is a seven-carbon aldehyde with a quaternary carbon atom at the C2 position. Its chemical structure and basic physical properties are summarized below.

Property	Value
Molecular Formula	C ₇ H ₁₄ O
Molecular Weight	114.19 g/mol
IUPAC Name	2,2-dimethylpentanal
CAS Number	14250-88-5
Canonical SMILES	CCCC(C)(C)C=O

Spectroscopic Data

While a complete set of experimentally verified spectra for **2,2-Dimethylpentanal** is not readily available in public databases, this section outlines the expected spectroscopic characteristics based on established principles and partial data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum of **2,2-Dimethylpentanal** is expected to show distinct signals corresponding to the different proton environments in the molecule. A key feature for an aldehyde is the signal for the aldehydic proton, which is typically found far downfield. For a compound with the molecular formula $C_7H_{14}O$, a singlet at approximately 9.2 ppm is indicative of the aldehyde proton (-CHO) which is not coupled to any neighboring protons.

Expected 1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~9.2	Singlet	1H	-CHO
~1.3 - 1.5	Multiplet	2H	-CH ₂ -CH ₂ -CH ₃
~1.2	Multiplet	2H	-C(CH ₃) ₂ -CH ₂ -
~1.0	Singlet	6H	-C(CH ₃) ₂ -
~0.9	Triplet	3H	-CH ₂ -CH ₃

The ^{13}C NMR spectrum provides information about the different carbon environments. The most deshielded carbon is expected to be the carbonyl carbon of the aldehyde group.

Expected ^{13}C NMR Data

Chemical Shift (ppm)	Carbon Type	Assignment
~200-205	C=O	Aldehyde Carbonyl
~45-50	Quaternary C	-C(CH ₃) ₂ -
~35-40	CH ₂	-C(CH ₃) ₂ -CH ₂ -
~25-30	(CH ₃) ₂	-C(CH ₃) ₂ -
~15-20	CH ₂	-CH ₂ -CH ₃
~10-15	CH ₃	-CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. For **2,2-Dimethylpentanal**, the key absorption bands are associated with the carbonyl group and the C-H bonds.

Expected IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2960-2870	Strong	C-H stretch (alkane)
~2820 and ~2720	Medium	C-H stretch (aldehyde)
~1725-1740	Strong	C=O stretch (aldehyde)
~1465	Medium	C-H bend (methylene)
~1375	Medium	C-H bend (gem-dimethyl)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. Electron ionization (EI) is a common method for analyzing such compounds.

Expected Mass Spectrometry Data

m/z	Possible Fragment
114	$[M]^+$ (Molecular Ion)
85	$[M - C_2H_5]^+$ (Loss of ethyl radical)
57	$[C_4H_9]^+$ (tert-butyl cation)
43	$[C_3H_7]^+$ (propyl cation) or $[CH_3CO]^+$ (acylium ion)
29	$[C_2H_5]^+$ (ethyl cation) or $[CHO]^+$

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data for **2,2-Dimethylpentanal** are not available. However, the following are general procedures that are typically followed for a liquid aldehyde sample.

NMR Spectroscopy

- **Sample Preparation:** A small amount of **2,2-Dimethylpentanal** (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-1.0 mL of chloroform-d, $CDCl_3$) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Data Acquisition:** The 1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For 1H NMR, standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ^{13}C NMR, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each carbon environment.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a liquid sample like **2,2-Dimethylpentanal**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

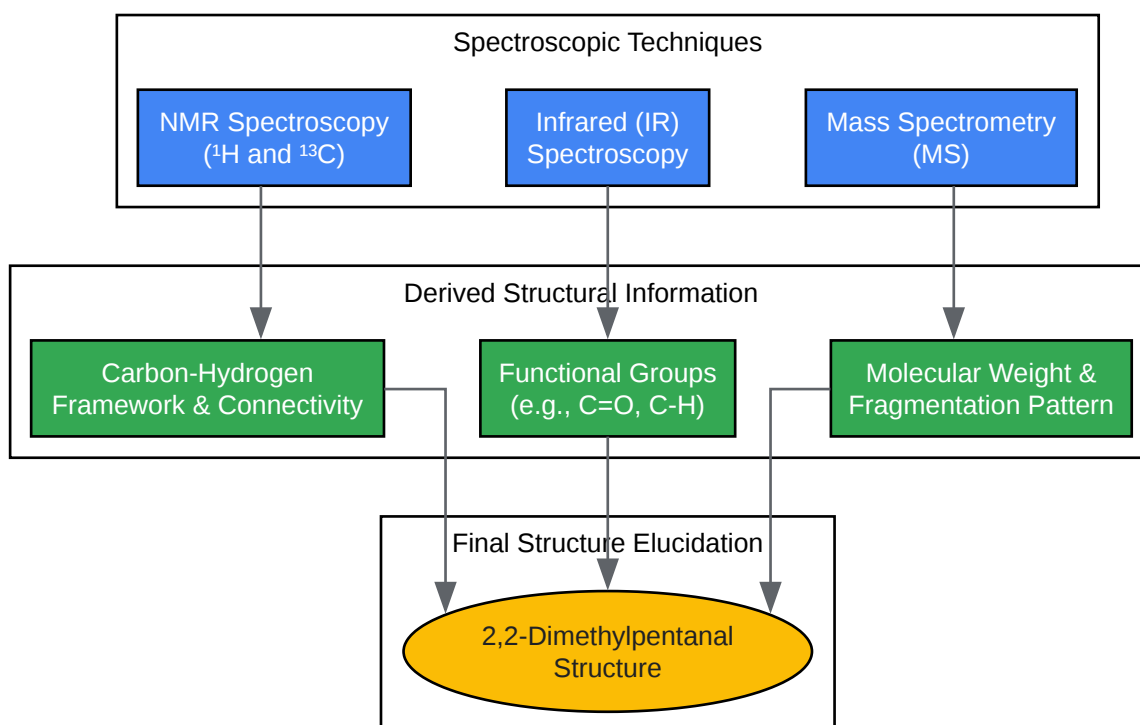
- **Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is typically recorded first and then subtracted from the sample spectrum. The spectrum is usually scanned over the range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample can be introduced into the mass spectrometer via a gas chromatography (GC-MS) system, which separates the sample from any impurities before ionization. Alternatively, direct injection can be used.
- **Ionization:** Electron Ionization (EI) is a common method. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- **Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow of how different spectroscopic techniques provide complementary information to elucidate the structure of **2,2-Dimethylpentanal**.



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Spectroscopic analysis workflow for **2,2-Dimethylpentanal**.

This diagram shows how NMR, IR, and MS provide distinct yet complementary data points—connectivity, functional groups, and molecular weight/fragmentation, respectively—that collectively lead to the unambiguous determination of the **2,2-Dimethylpentanal** structure.

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